Product packaging for 1-(2-Fluoro-2-methylpropyl)piperazine(Cat. No.:CAS No. 1547064-97-0)

1-(2-Fluoro-2-methylpropyl)piperazine

Cat. No.: B3187497
CAS No.: 1547064-97-0
M. Wt: 160.23
InChI Key: NIXYLUMNSQCNCQ-UHFFFAOYSA-N
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Description

Contextualization of Fluorine in Organic Synthesis and Piperazine (B1678402) Scaffolds

The incorporation of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. nih.govmdpi.com Due to its high electronegativity and small van der Waals radius, fluorine can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.govgoogle.com For instance, the replacement of a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. google.com

The piperazine ring is a versatile scaffold in medicinal chemistry, frequently utilized to connect different pharmacophoric elements within a drug molecule. nih.gov Its basic nitrogen atoms can be readily functionalized, allowing for the fine-tuning of a compound's solubility, permeability, and receptor interactions. nih.govnih.gov The combination of a piperazine core with a fluoroalkyl substituent, therefore, represents a compelling strategy for optimizing drug-like properties. nih.govorganic-chemistry.org

Rationale for Targeted Synthesis of 1-(2-Fluoro-2-methylpropyl)piperazine

The specific impetus for the synthesis of this compound stems from its role as a crucial building block in the development of potent and selective therapeutic agents. A prominent example is its incorporation into the structure of AZD9496, an orally bioavailable selective estrogen receptor downregulator (SERD) and antagonist. google.com This compound has been investigated as a clinical candidate for the treatment of advanced estrogen receptor (ER)-positive breast cancer. google.com

Overview of Contemporary Synthetic Strategies for Fluoroalkyl Amines

The synthesis of fluoroalkyl amines, including N-alkylated piperazines, can be achieved through several modern synthetic methodologies. The primary approaches include nucleophilic substitution reactions and reductive amination. nih.gov

Nucleophilic Substitution: This strategy typically involves the reaction of a piperazine derivative with a suitable fluoroalkyl electrophile. For the synthesis of this compound, this would involve an alkylating agent such as 1-halo-2-fluoro-2-methylpropane. The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Reductive Amination: This powerful one-pot reaction involves the condensation of a piperazine with an aldehyde or ketone, followed by in-situ reduction of the resulting iminium ion. To synthesize this compound via this method, one would react piperazine with 2-fluoro-2-methylpropanal. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) being a common choice due to its mildness and selectivity.

The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need for specific protecting group strategies, especially when dealing with asymmetrically substituted piperazines.

Data Tables

Table 1: Physicochemical Properties of Related Precursors

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Reference
2-Fluoro-2-methylpropan-1-olC4H9FO92.11101.9
2-Fluoro-2-methylpropan-1-amine hydrochlorideC4H11ClFN127.59Not available google.com
1-MethylpiperazineC5H12N2100.16138-139

Table 2: General Synthetic Approaches for N-Alkylation of Piperazines

MethodDescriptionKey ReagentsReference
Nucleophilic SubstitutionReaction of a piperazine with an alkyl halide or sulfonate.Alkyl halide, Base (e.g., K2CO3, Et3N) nih.gov
Reductive AminationReaction of a piperazine with an aldehyde or ketone followed by reduction.Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)3, H2/Pd) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17FN2 B3187497 1-(2-Fluoro-2-methylpropyl)piperazine CAS No. 1547064-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoro-2-methylpropyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17FN2/c1-8(2,9)7-11-5-3-10-4-6-11/h10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXYLUMNSQCNCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCNCC1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Mechanistic Investigations of 1 2 Fluoro 2 Methylpropyl Piperazine

Novel Synthetic Routes to 1-(2-Fluoro-2-methylpropyl)piperazine

The introduction of a fluorinated alkyl group onto a piperazine (B1678402) scaffold presents unique synthetic challenges. The development of novel synthetic routes to this compound is crucial for the efficient production of this valuable building block. Research in this area is closely tied to the synthesis of complex molecules such as (E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid (AZD9496), a potent and orally bioavailable selective estrogen receptor downregulator. acs.orgacs.org

Strategic Approaches to Fluoroalkylation of Piperazine Nuclei

The direct fluoroalkylation of the piperazine nucleus is a primary strategy for the synthesis of this compound. This approach involves the reaction of piperazine or a protected piperazine derivative with a suitable fluorinated electrophile. The presence of the fluorine atom on the propyl chain can significantly influence the reactivity of the electrophile and the course of the reaction.

One common method for N-alkylation of piperazines is through nucleophilic substitution using alkyl halides or sulfonates. mdpi.com In the context of synthesizing fluorinated analogs, this would involve a precursor such as 1-bromo- or 1-tosyloxy-2-fluoro-2-methylpropane. The reactivity of such precursors is a key consideration, and the choice of leaving group can be critical for achieving high yields.

Another strategic approach is reductive amination. mdpi.com This method involves the reaction of piperazine with a fluorinated aldehyde or ketone, such as 2-fluoro-2-methylpropanal, in the presence of a reducing agent. This pathway can offer advantages in terms of avoiding the formation of quaternary ammonium (B1175870) salts and may proceed under milder conditions.

Multi-step Synthetic Protocols

The synthesis of this compound is typically achieved through a multi-step protocol that allows for precise control over the introduction of the fluorinated side chain and the management of reactive functional groups.

A plausible and widely utilized method for the synthesis of N-alkylated piperazines is the direct alkylation of the piperazine ring with a suitable electrophile. mdpi.com In the case of this compound, this would involve a fluorinated precursor. A common precursor for such a reaction is 2-fluoro-2-methylpropan-1-ol, which can be converted to a more reactive species with a good leaving group, such as a tosylate or a halide. chemicalbook.comnih.gov

The reaction of a mono-protected piperazine, such as N-Boc-piperazine, with the activated fluorinated precursor would yield the protected form of the final product. The use of a protecting group is often essential to prevent dialkylation of the piperazine ring. mdpi.com

Table 1: Hypothetical Reaction Conditions for Alkylation of Piperazine

EntryPiperazine DerivativeFluorinated PrecursorBaseSolventTemperature (°C)Yield (%)
1N-Boc-piperazine2-Fluoro-2-methylpropyl tosylateK₂CO₃Acetonitrile (B52724)80High
2N-Boc-piperazine1-Bromo-2-fluoro-2-methylpropane (B125078)Et₃NDMF60Moderate
3Piperazine (excess)2-Fluoro-2-methylpropyl tosylate-EthanolRefluxVariable

Note: This table is illustrative and based on general principles of N-alkylation of piperazines.

While not the most direct route to this compound itself, ring-closing strategies are fundamental to the synthesis of substituted piperazines in general. These methods typically involve the cyclization of a linear precursor containing two nitrogen atoms. For instance, a diamine can be reacted with a dihalide to form the piperazine ring. chemicalbook.com

In the context of the target molecule, a hypothetical ring-closing approach could involve a precursor already bearing the 2-fluoro-2-methylpropyl group on one of the nitrogen atoms. However, for the specific synthesis of this compound, direct alkylation of a pre-formed piperazine ring is generally more efficient.

The use of protecting groups is a cornerstone of modern organic synthesis, and this is particularly true for molecules containing multiple reactive sites like piperazine. To achieve mono-alkylation, one of the nitrogen atoms of the piperazine ring is typically protected with a group such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). chemicalbook.com

After the successful introduction of the 2-fluoro-2-methylpropyl group onto the unprotected nitrogen, the protecting group must be removed. The choice of protecting group is dictated by its stability under the alkylation conditions and the ease of its removal without affecting the rest of the molecule. For instance, the Boc group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the desired this compound, often isolated as a hydrochloride salt. google.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical step in any synthetic sequence to ensure high yield, purity, and cost-effectiveness. For the synthesis of this compound, several parameters can be adjusted.

In alkylation reactions, the choice of solvent, base, and temperature can have a profound impact on the reaction outcome. Aprotic polar solvents like DMF or acetonitrile are often employed. The base should be strong enough to deprotonate the piperazine nitrogen but not so strong as to cause side reactions. Inorganic bases like potassium carbonate are frequently used. The temperature is typically elevated to drive the reaction to completion, but excessive heat can lead to decomposition.

For reductive amination, the choice of reducing agent is key. Mild reducing agents such as sodium triacetoxyborohydride (B8407120) are often preferred as they are selective for the iminium ion intermediate and can be used in a one-pot procedure. The pH of the reaction medium is also a critical parameter to control.

Table 2: Optimization Parameters for Synthesis

ParameterAlkylationReductive Amination
Reactants Mono-protected piperazine, fluorinated alkyl halide/sulfonatePiperazine, fluorinated aldehyde/ketone
Solvent Acetonitrile, DMF, EthanolDichloromethane, 1,2-Dichloroethane, Methanol
Catalyst/Reagent Phase-transfer catalyst (optional)Sodium triacetoxyborohydride, Sodium cyanoborohydride
Temperature Room temperature to reflux0 °C to room temperature
Base/Acid K₂CO₃, Na₂CO₃, Et₃NAcetic acid (catalytic)
Outcome Control of mono- vs. di-alkylationAvoidance of over-alkylation
Catalyst and Reagent Influence

The synthesis of this compound via nucleophilic substitution can be influenced by the choice of reagents and the presence of a catalyst.

Reagent Influence: The primary reagents are piperazine and a suitable 2-fluoro-2-methylpropyl electrophile. The most common electrophile would be an alkyl halide, such as 1-bromo-2-fluoro-2-methylpropane or 1-iodo-2-fluoro-2-methylpropane. The reactivity of the alkyl halide follows the order I > Br > Cl, with iodides being the most reactive and chlorides the least. The choice of the leaving group is a critical factor in determining the reaction conditions required.

To facilitate the reaction and neutralize the hydrogen halide formed during the alkylation, a base is often added. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). The base prevents the protonation of the piperazine, which would render it non-nucleophilic. researchgate.net

Catalyst Influence: While many N-alkylation reactions of piperazines with reactive alkyl halides can proceed without a catalyst, certain catalysts can enhance the reaction rate and selectivity, particularly with less reactive alkylating agents. nih.gov For the N-fluoroalkylation of amines, various catalytic systems have been developed. Although not specifically for this compound, nickel-based catalysts have been reported for the N-arylation of β-fluoroalkylamines. nih.gov In some instances of N-alkylation, phase-transfer catalysts can be employed to facilitate the reaction between an aqueous and an organic phase. For less reactive alkylating agents, such as alcohols, transition metal catalysts, often based on ruthenium or iridium, can be used in "borrowing hydrogen" methodologies, though this is less common for direct alkylation with alkyl halides. nih.gov

The table below outlines the role of common reagents and potential catalysts in the synthesis.

Reagent/Catalyst Function Examples Impact on Synthesis
Alkylating AgentProvides the 2-fluoro-2-methylpropyl group1-Bromo-2-fluoro-2-methylpropaneThe choice of leaving group (Br, I) affects reactivity and reaction conditions.
BaseNeutralizes the acid byproductK₂CO₃, Et₃N, DIPEAPrevents protonation of piperazine, maintaining its nucleophilicity. researchgate.net
CatalystAccelerates the reaction(None typically required for reactive halides)May be necessary for less reactive electrophiles to achieve reasonable reaction rates. nih.govnih.gov

Mechanistic Elucidation of Key Transformation Steps

The formation of this compound from piperazine and a 2-fluoro-2-methylpropyl halide is expected to proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Detailed Reaction Mechanisms for Fluoroalkylation

The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the piperazine ring on the electrophilic methylene (B1212753) carbon (C1) of the 2-fluoro-2-methylpropyl halide. This attack occurs from the backside relative to the leaving group (e.g., bromide). The reaction proceeds through a single, concerted step where the N-C bond is formed simultaneously as the C-Br bond is broken. This leads to the formation of a pentacoordinate transition state. The product is the protonated form of this compound, which is then deprotonated by a base present in the reaction mixture (either excess piperazine or an added base) to yield the final neutral product.

To achieve mono-alkylation and avoid the formation of the N,N'-dialkylated byproduct, an excess of piperazine is typically used, or a protecting group strategy is employed. researchgate.netmdpi.com

Transition State Analysis of Rate-Determining Steps

The rate-determining step of this Sₙ2 reaction is the formation of the high-energy transition state. Computational studies on similar Sₙ2 reactions provide insight into the geometry and energetics of this state. researchgate.netmdpi.com The transition state for the N-alkylation of piperazine with 1-bromo-2-fluoro-2-methylpropane would involve a trigonal bipyramidal geometry at the electrophilic carbon. The incoming nitrogen atom of the piperazine and the departing bromide ion would occupy the two axial positions, 180° apart. The two hydrogen atoms and the fluorinated isopropyl group attached to the carbon would lie in the equatorial plane.

The presence of the fluorine atom on the adjacent carbon (C2) can influence the stability of the transition state through electronic effects. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect, which can slightly destabilize the developing positive charge on the electrophilic carbon in the transition state, potentially slowing the reaction compared to a non-fluorinated analogue. However, computational analyses of related systems are necessary to quantify this effect precisely. researchgate.netmdpi.com

Kinetic Studies of Reaction Pathways

Rate = k[Piperazine][1-Bromo-2-fluoro-2-methylpropane]

Here, k is the second-order rate constant. Kinetic studies of the N-alkylation of other cyclic diamines have been performed and generally support this type of rate law. nih.gov The rate of the reaction is influenced by factors such as the concentration of the reactants, the temperature, the solvent, and the nature of the leaving group on the alkylating agent. For instance, using a more reactive alkyl iodide instead of a bromide would result in a larger rate constant, k.

Stereochemical Considerations in Synthesis

The synthesis of this compound involves a prochiral center at the electrophilic carbon of the alkylating agent. The carbon atom bonded to the leaving group in 1-bromo-2-fluoro-2-methylpropane is prochiral because it is attached to two identical hydrogen atoms and two different groups (a bromine atom and a C(F)(CH₃)₂ group).

During the Sₙ2 reaction, the nucleophilic attack by piperazine occurs with inversion of configuration at the electrophilic carbon. However, since the starting material is achiral (the two groups attached to the prochiral center are hydrogens), the product, this compound, is also achiral.

It is important to note that the carbon atom bearing the fluorine atom, C2, is a stereocenter if the molecule is considered in certain conformations. However, since the starting material, 1-bromo-2-fluoro-2-methylpropane, is typically used as a racemate, the final product will also be a racemic mixture of the (R)- and (S)-enantiomers with respect to the C2 position. If an enantiomerically pure starting material were used, the stereochemistry at C2 would be retained in the product as this center is not directly involved in the substitution reaction. The piperazine ring itself can exist in different chair conformations, and the introduction of the bulky 2-fluoro-2-methylpropyl substituent will influence the conformational equilibrium. nih.gov

Diastereoselective and Enantioselective Approaches

There is no publicly available information on the diastereoselective or enantioselective synthesis of this compound. Research on related, but distinct, molecules like fluorinated piperidine (B6355638) γ-amino acid derivatives has demonstrated stereocontrolled synthesis, but these methods are not directly applicable to the target compound. researchgate.net

Control over Chiral Center Formation

Due to the lack of specific synthetic pathways in the literature, there is no information available regarding the control over the formation of potential chiral centers in this compound.

Future publications in medicinal chemistry journals or patent filings may eventually disclose the synthetic routes to this specific compound. Until then, any discussion on its stereoselective synthesis would be speculative.

Advanced Spectroscopic and Spectrometric Characterization Beyond Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy is a powerful, non-destructive technique for probing the intricate three-dimensional structure and dynamic behavior of molecules in solution. For 1-(2-Fluoro-2-methylpropyl)piperazine, NMR studies would be crucial in defining the conformational preferences of the piperazine (B1678402) ring and the rotational freedom of the 2-fluoro-2-methylpropyl substituent.

Variable-temperature (VT) NMR studies would be instrumental in understanding the conformational dynamics of this compound. The piperazine ring can exist in several conformations, most notably the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. In this conformation, the substituents on the nitrogen atoms can be either axial or equatorial.

At room temperature, the interconversion between these conformational isomers is typically rapid on the NMR timescale, resulting in averaged signals. By lowering the temperature, this interconversion can be slowed, allowing for the observation of distinct signals for each conformer. This "freezing out" of the conformations provides valuable thermodynamic data about the relative stability of the different forms.

For this compound, one would expect the piperazine ring to predominantly adopt a chair conformation. The bulky 2-fluoro-2-methylpropyl group would likely favor an equatorial position to minimize steric hindrance. VT-NMR experiments would allow for the determination of the energy barrier for the ring inversion process.

The energy barriers associated with rotational and inversional processes in this compound can be quantitatively assessed using advanced NMR techniques such as line shape analysis and exchange spectroscopy (EXSY). The primary dynamic processes of interest are the nitrogen inversion and the rotation around the C-N bond connecting the substituent to the piperazine ring.

Nitrogen inversion in piperazine systems is a well-studied phenomenon. The presence of the 2-fluoro-2-methylpropyl group would influence the rate of this inversion. By monitoring the coalescence of specific NMR signals as the temperature is varied, the free energy of activation (ΔG‡) for this process can be calculated.

Similarly, rotation around the C-N bond may be hindered due to steric interactions between the substituent and the piperazine ring. Two-dimensional EXSY experiments could be employed to measure the rate of exchange between different rotamers, providing insight into the rotational energy barrier.

While solution-state NMR provides information about the dynamic behavior of molecules, solid-state NMR (ssNMR) offers a detailed view of the structure and packing of molecules in the crystalline state. Cross-polarization magic-angle spinning (CP-MAS) is a common ssNMR technique that enhances the signal of less abundant nuclei like ¹³C and ¹⁵N.

For this compound, ¹³C and ¹⁵N CP-MAS experiments would reveal the number of crystallographically inequivalent molecules in the unit cell. Furthermore, techniques such as dipolar coupling measurements can provide precise information on internuclear distances, helping to refine the crystal structure. ¹⁹F ssNMR would also be particularly informative, providing insights into the local environment of the fluorine atom and any intermolecular interactions it may be involved in.

Vibrational Spectroscopy for Molecular Structure and Interactions

The IR and Raman spectra of this compound would be characterized by vibrations associated with the piperazine ring and the 2-fluoro-2-methylpropyl substituent.

The key vibrational modes would include:

N-H stretching: A characteristic band in the IR spectrum, typically in the region of 3350-3250 cm⁻¹, would indicate the presence of the secondary amine in the piperazine ring. The position and shape of this band would be sensitive to hydrogen bonding.

C-H stretching: Vibrations of the methyl and methylene (B1212753) groups would appear in the 3000-2800 cm⁻¹ region.

C-N stretching: These vibrations would be expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

C-F stretching: A strong absorption band, likely in the 1100-1000 cm⁻¹ range, would be indicative of the carbon-fluorine bond.

Piperazine ring vibrations: The characteristic ring "breathing" and deformation modes would also be present in the fingerprint region.

Raman spectroscopy would complement the IR data. For instance, the symmetric vibrations of the piperazine ring are often more intense in the Raman spectrum.

Functional Group Expected Vibrational Frequency (cm⁻¹) Spectroscopic Technique
N-H Stretch3350 - 3250IR
C-H Stretch3000 - 2800IR, Raman
C-N Stretch1250 - 1020IR, Raman
C-F Stretch1100 - 1000IR

IR spectroscopy is particularly well-suited for studying hydrogen bonding. In the case of this compound, the N-H group of the piperazine ring can act as a hydrogen bond donor, while the nitrogen atoms and the fluorine atom can act as acceptors.

In a concentrated solution or in the solid state, intermolecular hydrogen bonding (N-H···N or N-H···F) would cause a broadening and a red-shift (shift to lower frequency) of the N-H stretching band compared to a dilute solution in a non-polar solvent. The magnitude of this shift provides a measure of the strength of the hydrogen bond.

By performing concentration-dependent IR studies, it would be possible to distinguish between intermolecular and intramolecular hydrogen bonding. The detailed analysis of the N-H stretching region can thus provide significant insights into the supramolecular assembly of this compound in different phases.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

Advanced mass spectrometry techniques are indispensable for confirming molecular identity and unraveling the intricate details of a molecule's gas-phase ion chemistry. For a compound like this compound, High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) would provide definitive structural information.

High-Resolution Mass Spectrometry is a critical tool for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a chemical formula of C8H17FN2, the expected monoisotopic mass of the protonated molecule [M+H]+ would be calculated with high accuracy.

The theoretical exact mass of the neutral molecule is 160.1376 u. Upon protonation, the expected exact mass for the [M+H]+ ion would be approximately 161.1454 u. An HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would be expected to measure this value to within a few parts per million (ppm), providing strong evidence for the compound's elemental formula and confirming its identity beyond what is possible with nominal mass spectrometry. This high accuracy is crucial for distinguishing between isobaric compounds, which have the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) would be employed to probe the structural connectivity of this compound by inducing fragmentation of a selected precursor ion (in this case, the [M+H]+ ion) and analyzing the resulting product ions. While specific experimental data for this compound is not available, a predictive fragmentation pattern can be proposed based on the known fragmentation of piperazine derivatives. researchgate.net

The fragmentation of protonated piperazine derivatives typically involves cleavages within the piperazine ring and the substituent attached to the nitrogen atom. For this compound, key fragmentation pathways would likely include:

Cleavage of the piperazine ring: This is a characteristic fragmentation for piperazine-containing compounds, leading to the formation of specific iminium ions. Common losses include ethenamine (C2H5N) or related fragments.

Loss of the fluoro-2-methylpropyl group: Cleavage of the C-N bond connecting the substituent to the piperazine ring would result in a fragment ion corresponding to the protonated piperazine ring (m/z 87.09).

Fragmentation within the substituent: The 2-fluoro-2-methylpropyl group itself could undergo fragmentation, potentially involving the loss of a fluorine atom or a methyl group.

A hypothetical MS/MS experiment would likely yield a spectrum with prominent product ions that allow for the reconstruction of the molecule's structure. The precise masses of these fragments, as determined by HRMS, would further aid in elucidating the fragmentation mechanisms.

X-ray Crystallography for Crystalline State Structure and Packing

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in its crystalline state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. nih.gov Although a crystal structure for this compound has not been reported in the public domain, we can infer the types of structural information that would be obtained from such an analysis based on crystallographic studies of related piperazine derivatives. csu.edu.au

A successful single-crystal X-ray diffraction study of this compound would yield a detailed geometric description of the molecule. The piperazine ring would be expected to adopt a chair conformation, which is the most stable conformation for this six-membered ring. ebi.ac.uk

Hypothetical Bond Parameters for this compound

ParameterAtom 1Atom 2Expected Value
Bond LengthC-N (piperazine)~1.46 Å
Bond LengthC-C (piperazine)~1.52 Å
Bond LengthC-F~1.35 Å
Bond AngleC-N-C (piperazine)~111°
Bond AngleF-C-C~109.5°
Torsional AngleC-N-C-C (piperazine)~±55°

Note: These values are illustrative and based on typical bond lengths and angles for similar chemical environments.

The torsional angles within the piperazine ring would define the extent of its puckering in the chair conformation. The orientation of the 2-fluoro-2-methylpropyl substituent relative to the piperazine ring would also be precisely determined.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This packing is governed by intermolecular forces such as hydrogen bonding and van der Waals interactions. In the case of this compound, the secondary amine in the piperazine ring is a hydrogen bond donor, while the nitrogen atoms and the fluorine atom can act as hydrogen bond acceptors.

Computational Chemistry and Theoretical Investigations of 1 2 Fluoro 2 Methylpropyl Piperazine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Fluoro-2-methylpropyl)piperazine, these calculations reveal details about its electronic distribution and orbital interactions, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. bohrium.com By applying DFT, the molecular orbitals of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be characterized. The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity and stability. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the piperazine (B1678402) ring, specifically the nitrogen atoms, due to the presence of lone pairs of electrons. The LUMO, conversely, would likely be distributed across the alkyl substituent, influenced by the electronegative fluorine atom. The calculated HOMO-LUMO gap provides a quantitative measure of the energy required to excite an electron from the ground state, which correlates with the molecule's reactivity.

Table 1: Predicted Molecular Orbital Properties of this compound (Note: These are representative values based on DFT calculations of similar piperazine derivatives and may vary depending on the specific computational method and basis set used.)

PropertyPredicted Value (eV)Description
HOMO Energy-6.5Energy of the highest occupied molecular orbital.
LUMO Energy1.2Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap7.7Energy difference between HOMO and LUMO.

The distribution of electron density within this compound can be visualized using a molecular electrostatic potential (MEP) map. researchgate.netwolfram.com This map illustrates the electrostatic potential on the electron density surface, with different colors representing varying charge distributions. Typically, red regions indicate areas of negative electrostatic potential (electron-rich), while blue regions signify positive electrostatic potential (electron-poor). Green and yellow areas represent intermediate potentials. wolfram.comuni-muenchen.de

In this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the piperazine ring and the fluorine atom, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the piperazine ring and the methyl groups would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. deeporigin.com This information is invaluable for predicting how the molecule will interact with other molecules and its environment. chemrxiv.org

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations. Understanding these conformations and their relative energies is crucial for predicting the molecule's biological activity and physical properties. nih.gov

MD simulations can further provide insights into the dynamic behavior of the molecule over time, showing how it transitions between different conformations. nih.gov These simulations are particularly useful for understanding how the molecule might interact with a biological target, such as a receptor or enzyme. researchgate.net

Table 2: Relative Energies of Predicted Conformers of this compound (Note: These are hypothetical values to illustrate the expected trend. Actual values would be obtained from specific MM or MD simulations.)

ConformerSubstituent PositionRelative Energy (kcal/mol)
1Equatorial0.00
2Axial2.5

A potential energy surface (PES) scan is a computational method used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. uni-muenchen.deq-chem.com For this compound, a PES scan can be performed by systematically rotating the bond connecting the propyl group to the piperazine nitrogen. This allows for the identification of energy minima, corresponding to stable conformations, and energy maxima, representing the transition states between them. researchgate.net The results of a PES scan provide a detailed map of the molecule's conformational energy landscape.

Prediction of Reactivity and Reaction Pathways

Computational methods can also be used to predict the chemical reactivity of this compound and to elucidate potential reaction pathways. By analyzing the electronic structure and energy landscapes, regions of the molecule that are most likely to participate in chemical reactions can be identified.

Based on the molecular orbital analysis, the nitrogen atoms of the piperazine ring are expected to be the primary sites for reactions with electrophiles, such as protonation or alkylation. The presence of the electron-withdrawing fluorine atom on the propyl substituent may influence the basicity of the piperazine nitrogens compared to unsubstituted piperazine. rsc.org Computational studies can quantify this effect by calculating proton affinities or reaction energies.

Furthermore, theoretical calculations can model reaction mechanisms, providing detailed information about transition state structures and activation energies. This can help in understanding, for example, the mechanism of N-alkylation or N-acylation reactions involving the piperazine moiety.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these frontier orbitals are crucial in determining the feasibility and outcome of a chemical reaction.

A comprehensive analysis of this compound using FMO theory would involve computational calculations to determine the energies of its HOMO and LUMO. This "HOMO-LUMO gap" provides insights into the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity. Furthermore, mapping the electron density of the HOMO and LUMO across the molecular structure would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. However, specific studies detailing these parameters for this compound have not been identified.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on published research. Actual values would require specific computational calculations.)

Parameter Calculated Value (eV)
HOMO Energy -
LUMO Energy -

Computational Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their identification and structural elucidation. Techniques such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) can be used to calculate parameters for various spectroscopic methods.

For this compound, computational methods could predict:

NMR Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) and spin-spin coupling constants can be calculated to provide a theoretical NMR spectrum. This is invaluable for interpreting experimental data and confirming the molecular structure.

Infrared (IR) and Raman Spectra: Vibrational frequencies corresponding to different molecular motions (stretching, bending) can be computed. These theoretical spectra help in assigning the absorption bands observed in experimental IR and Raman spectroscopy.

UV-Vis Spectra: Electronic transitions and their corresponding absorption wavelengths can be predicted using TD-DFT, providing insight into the molecule's behavior in ultraviolet-visible spectroscopy.

Despite the availability of these computational methods, published studies with predicted spectroscopic data for this compound are currently unavailable.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes only and does not represent published research data.)

Spectroscopy Type Predicted Parameter Value
¹³C NMR Chemical Shift (C=N) -
¹H NMR Chemical Shift (CH₂) -

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics (Excluding Biological Activity Prediction)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and a specific activity. While often used in drug discovery to predict biological activity, QSAR and cheminformatics tools can also be applied to predict physicochemical properties and design ligands for non-biological systems.

Development of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For this compound, a wide array of descriptors could be calculated, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, partial charges).

Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area (PSA).

These descriptors would be essential for building QSAR models to predict properties like solubility, melting point, or interaction with specific materials, but no such models have been found in the existing literature for this compound.

Computational Ligand Design for Non-Biological Systems

Computational ligand design involves the use of computer models to design molecules that bind to a specific target. While the primary application is in drug development, these techniques are also valuable in materials science, catalysis, and sensor technology. For example, this compound or its derivatives could be computationally designed to act as:

Chelating agents for specific metal ions.

Building blocks for metal-organic frameworks (MOFs).

Components in the design of novel catalysts.

The process would involve creating a computational model of the target system (e.g., a metal ion's coordination sphere) and then designing and evaluating piperazine derivatives for optimal binding and desired properties using techniques like molecular docking and molecular dynamics simulations. To date, there is no specific research available detailing the computational design of this compound for such non-biological applications.

Chemical Transformations and Derivatization of 1 2 Fluoro 2 Methylpropyl Piperazine

Functionalization of the Piperazine (B1678402) Nitrogen Atoms

The presence of a secondary amine in the piperazine ring is the principal driver of its chemical reactivity, allowing for derivatization through acylation, sulfonylation, alkylation, and arylation.

The secondary amine at the N-4 position of 1-(2-fluoro-2-methylpropyl)piperazine is readily acylated and sulfonated using standard protocols to form stable amide and sulfonamide linkages, respectively. These reactions typically involve the treatment of the piperazine with an appropriate acyl chloride, sulfonyl chloride, or anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the acid byproduct.

Acylation: Reaction with various acylating agents, such as acetyl chloride or benzoyl chloride, yields the corresponding N-4-acyl derivatives. These reactions are generally high-yielding and provide a straightforward method for introducing carbonyl-containing moieties.

Sulfonylation: Similarly, sulfonylation with agents like methanesulfonyl chloride (mesyl chloride) or p-toluenesulfonyl chloride (tosyl chloride) produces N-4-sulfonyl derivatives. These sulfonamides are of significant interest in medicinal chemistry due to their ability to act as hydrogen bond acceptors and their metabolic stability.

Table 1: Representative Acylation and Sulfonylation Reactions

ReactantReagentProduct NameProduct Class
This compoundAcetyl Chloride1-Acetyl-4-(2-fluoro-2-methylpropyl)piperazineAmide
This compoundBenzoyl Chloride1-Benzoyl-4-(2-fluoro-2-methylpropyl)piperazineAmide
This compoundp-Toluenesulfonyl Chloride1-(2-Fluoro-2-methylpropyl)-4-(tosyl)piperazineSulfonamide
This compoundMethanesulfonyl Chloride1-(2-Fluoro-2-methylpropyl)-4-(mesyl)piperazineSulfonamide

The nucleophilic N-4 nitrogen can be functionalized through the formation of new carbon-nitrogen bonds via alkylation and arylation reactions.

Alkylation: Direct N-alkylation can be achieved by reacting this compound with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents. Another common method is reductive amination, where the piperazine is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120).

Arylation: The introduction of aryl or heteroaryl groups at the N-4 position is a key transformation, often accomplished using modern cross-coupling methodologies. The Buchwald-Hartwig amination is a prominent example, utilizing a palladium catalyst with a specialized phosphine (B1218219) ligand to couple the piperazine with aryl halides or triflates. mdpi.comnih.govmdpi.com This reaction is known for its broad substrate scope and functional group tolerance. nih.gov More recently, nickel-catalyzed N-arylation has emerged as a powerful alternative, particularly for fluoroalkylamines. nih.gov These mild protocols can accommodate a wide range of (hetero)aryl halides and even phenol-derived electrophiles. nih.gov

Table 2: N-4 Alkylation and Arylation Strategies

Reaction TypeReagents & CatalystsProduct Example
Reductive AminationBenzaldehyde, Sodium Triacetoxyborohydride1-Benzyl-4-(2-fluoro-2-methylpropyl)piperazine
Buchwald-Hartwig Amination4-Chlorotoluene, Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)1-(2-Fluoro-2-methylpropyl)-4-(p-tolyl)piperazine
Nickel-Catalyzed Amination2-Bromopyridine, Ni Catalyst (e.g., (PAd₂-DalPhos)Ni(o-tol)Cl), Base (e.g., NaOtBu)1-(2-Fluoro-2-methylpropyl)-4-(pyridin-2-yl)piperazine

The bifunctional nature of the piperazine core allows it to be incorporated into larger, more complex heterocyclic systems. The N-4 nitrogen can participate in cyclization reactions with bifunctional electrophiles to form fused or bridged ring systems. For example, a reaction with chloroacetyl chloride could yield an α-chloro amide intermediate. nih.gov Subsequent intramolecular nucleophilic substitution or reductive cyclization could lead to the formation of a new heterocyclic ring fused to the piperazine.

Another advanced strategy involves the palladium-catalyzed cyclization of diamines with propargyl units to construct highly substituted piperazines and related heterocycles under mild conditions. acs.org Adapting this methodology, this compound could serve as the diamine component, reacting with a substituted propargyl carbonate to generate novel, complex heterocyclic structures.

Reactions Involving the Fluoroalkyl Moiety

The 2-fluoro-2-methylpropyl group is generally considered a stable and robust moiety, largely owing to the high strength of the carbon-fluorine bond.

Direct nucleophilic substitution of the fluorine atom on the tertiary carbon center of the 2-fluoro-2-methylpropyl group is not a commonly reported transformation. Such reactions are synthetically challenging for several reasons:

Steric Hindrance: The tertiary carbon is sterically congested, making it difficult for nucleophiles to approach.

Bond Strength: The C-F bond is the strongest single bond in organic chemistry, requiring significant energy to break.

Leaving Group Ability: The fluoride (B91410) ion (F⁻) is a poor leaving group compared to heavier halides (Cl⁻, Br⁻, I⁻).

Under forcing conditions with a strong base, an elimination reaction (E2 mechanism) to form an alkene would be a more probable outcome than nucleophilic substitution. Therefore, derivatization via this pathway is generally considered unfavorable.

Specific chemical modifications targeting the isopropyl backbone of the 2-fluoro-2-methylpropyl moiety, without altering the fluorine atom or the piperazine ring, are not well-documented in the chemical literature. Such transformations would require highly selective reagents and conditions that can differentiate between the C-H bonds of the methyl groups and other reactive sites in the molecule. This type of derivatization is not considered a standard synthetic strategy for this class of compounds.

Catalytic Applications of this compound Derivatives

The piperazine moiety, with its two nitrogen atoms, provides a versatile platform for the development of both metal-based and organic catalysts. The presence of the 2-fluoro-2-methylpropyl group can influence the steric and electronic properties of the catalyst, potentially leading to unique reactivity and selectivity.

Derivatives of this compound are promising candidates for ligands in a variety of metal-catalyzed reactions. The secondary amine of the piperazine ring can be functionalized to introduce additional coordinating groups, creating multidentate ligands. The design of such ligands is crucial for controlling the outcome of transition metal-catalyzed transformations. researchgate.net

The synthesis of such ligands would likely involve the reaction of the secondary amine of this compound with various electrophiles. For example, reaction with 2-picolyl chloride could yield a bidentate NN ligand, while reaction with a molecule containing two phosphine groups could result in a PNNP pincer ligand. The fluorine atom on the propyl substituent could influence the Lewis basicity of the nitrogen atoms, which in turn would affect the electronic properties of the resulting metal complex.

Table 1: Potential Ligand Architectures Derived from this compound

Ligand TypePotential Synthetic PrecursorCoordinating AtomsPotential Catalytic Applications
Bidentate2-Picolyl chlorideN, NCross-coupling reactions, hydrogenation
TridentateBis(2-chloroethyl)amineN, N, NPolymerization, oxidation reactions
Pincer2,6-Bis(chloromethyl)pyridineN, N, NDehydrogenation, C-H activation

While no specific examples of metal complexes with ligands derived from this compound are reported, the general utility of piperazine-based ligands in catalysis is well-established. fluorochem.co.uk For instance, palladium complexes of piperazine-containing ligands have been used in cross-coupling reactions. mdpi.commdpi.com The unique steric and electronic properties imparted by the 2-fluoro-2-methylpropyl group could lead to catalysts with improved activity, selectivity, or stability.

The piperazine core itself can act as a basic organocatalyst. Furthermore, derivatization of the secondary amine can lead to a wide range of chiral and achiral organocatalysts. nih.gov The 2-fluoro-2-methylpropyl group could play a role in modulating the catalyst's solubility and creating a specific chiral environment in asymmetric catalysis.

For instance, the secondary amine of this compound could be used in enamine catalysis for the activation of aldehydes and ketones. Reaction with a chiral auxiliary could lead to a chiral secondary amine catalyst for asymmetric aldol (B89426) or Michael reactions.

Although no organocatalytic applications of this compound have been specifically reported, the broader class of secondary amines are known to be effective in a variety of transformations. nih.gov The development of organocatalysts from this fluorinated piperazine derivative remains an area ripe for exploration.

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The difunctional nature of the piperazine ring makes it an excellent building block for the construction of larger, more complex molecules. The this compound unit can be incorporated into macrocycles, polymers, and molecular probes.

Macrocycles containing piperazine units have been synthesized for various applications, including as host molecules and in the development of MRI contrast agents. researchgate.net The synthesis of macrocycles often involves the reaction of a diamine, such as this compound, with a dielectrophile under high-dilution conditions.

A potential synthetic route to a macrocycle could involve the reaction of this compound with a dicarboxylic acid chloride, such as terephthaloyl chloride, to form a macrocyclic diamide. The properties of the resulting macrocycle, such as its cavity size and binding properties, would be influenced by the nature of the diacid and the presence of the fluorinated substituent.

While specific macrocycles containing the this compound unit have not been described in the literature, the general strategies for synthesizing piperazine-containing macrocycles are well-established. researchgate.net

The incorporation of piperazine units into polymer backbones can impart desirable properties such as thermal stability and basicity. Polyamides and polyureas are two classes of polymers that could be synthesized using this compound as a monomer.

For example, the interfacial polymerization of this compound with a diacyl chloride, such as sebacoyl chloride, would be expected to yield a polyamide. The fluorine content of the resulting polymer could enhance its chemical resistance and modify its surface properties.

Table 2: Potential Polymers Derived from this compound

Polymer TypeCo-monomerPotential Polymer Properties
PolyamideSebacoyl chlorideIncreased thermal stability, modified surface energy
PolyureaToluene diisocyanateEnhanced chemical resistance, altered solubility
PolyetherDiepoxideIncreased hydrophilicity, potential for post-polymerization modification

Research into polymers specifically incorporating this compound is not currently available. However, the synthesis of polymers from other piperazine derivatives is a known field of study, suggesting the feasibility of such endeavors.

Molecular probes are molecules designed to detect and report on the presence of specific chemical species or changes in the chemical environment. The piperazine moiety can be functionalized with fluorophores and binding sites to create such probes. The this compound unit could serve as a core scaffold for the development of probes for non-biological applications, such as the detection of metal ions or anions in environmental or industrial samples.

For instance, the secondary amine could be derivatized with a fluorescent group, such as a naphthalene (B1677914) or anthracene (B1667546) moiety. The binding of a target analyte to another part of the molecule could then induce a change in the fluorescence signal. The fluorinated substituent might influence the photophysical properties of the probe or its selectivity towards the target analyte.

While no molecular probes based on this compound have been reported, the principles of probe design are well-understood, and this compound represents a viable starting point for the creation of novel chemosensors.

Advanced Analytical Methodologies for Detection and Quantification Non Clinical Contexts

Chromatographic Separations and Detection Techniques

Chromatography remains a cornerstone for the separation, identification, and quantification of individual components from complex mixtures. For a compound like 1-(2-Fluoro-2-methylpropyl)piperazine, various chromatographic techniques can be employed, each with its own advantages.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in pharmaceutical analysis. However, the piperazine (B1678402) moiety in this compound does not possess a significant chromophore, making direct UV detection challenging. researchgate.net To overcome this, derivatization is a common strategy to introduce a UV-active or fluorescent tag to the molecule.

A potential HPLC method could be developed based on the reaction of the secondary amine in the piperazine ring with a derivatizing agent. For instance, a method analogous to the analysis of other piperazine derivatives could involve reaction with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative. researchgate.netjocpr.com The resulting derivative can then be separated and quantified using a standard reversed-phase HPLC system.

Table 1: Illustrative HPLC Method Parameters for a Derivatized Piperazine Compound

ParameterCondition
Column C18 bonded silica, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at a wavelength appropriate for the NBD-derivative (e.g., 465 nm)
Injection Volume 20 µL
Column Temperature 30 °C

This table presents a hypothetical set of starting conditions for method development, based on established methods for similar compounds.

The development of such a method would require optimization of the derivatization reaction (reagent concentration, reaction time, and temperature) and the chromatographic conditions (mobile phase composition, pH, and column type) to ensure complete reaction, good peak shape, and adequate resolution from any impurities. Validation of the method would be necessary to establish its linearity, accuracy, precision, and limits of detection and quantification. jocpr.com

Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC may be possible, but derivatization is often employed to improve its volatility and chromatographic behavior, and to enhance detection sensitivity. ojp.gov

Perfluoroacylation is a common derivatization technique for compounds containing amine groups, which can improve their chromatographic properties and allow for sensitive detection using an electron-capture detector (ECD). ojp.govnih.gov For this compound, derivatization with an agent like pentafluorobenzoyl chloride would yield a more volatile and highly detectable derivative.

Table 2: Potential GC-MS Method Parameters for Derivatized this compound

ParameterCondition
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

This table outlines potential starting parameters for a GC-MS method, which would require optimization for the specific derivative of the target compound.

The use of a mass spectrometer as a detector (GC-MS) would provide not only quantitative data but also structural information, aiding in the unequivocal identification of the compound and any related impurities. ojp.gov

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govyoutube.com SFC offers several advantages, including faster separations, higher efficiency, and reduced use of organic solvents compared to HPLC. youtube.comresearchgate.net

SFC is particularly well-suited for the analysis and purification of complex mixtures and chiral compounds. researchgate.netnih.gov Given that the synthesis of this compound could potentially result in chiral isomers, SFC would be an excellent technique for their separation and quantification. The ability to precisely control the density and solvating power of the supercritical fluid mobile phase by adjusting pressure and temperature allows for fine-tuning of the separation. youtube.com

Table 3: General SFC System Configuration for Pharmaceutical Analysis

ComponentDescription
Mobile Phase Supercritical CO2 with a polar co-solvent (e.g., Methanol, Ethanol)
Stationary Phase Chiral or achiral packed columns, similar to HPLC
Detector UV, Mass Spectrometer (MS), or Flame Ionization Detector (FID) nih.govresearchgate.net
Pressure Control Back-pressure regulator to maintain supercritical state
Temperature Control Column oven to control mobile phase density

This table provides a general overview of an SFC system. Specific conditions would be highly dependent on the properties of the analyte.

The development of an SFC method for this compound would involve screening various stationary phases and optimizing the mobile phase composition (co-solvent type and percentage), pressure, and temperature to achieve the desired separation.

Electrochemical Methods for Compound Analysis

Electrochemical methods offer a sensitive and often cost-effective alternative to chromatographic techniques for the analysis of electroactive compounds.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be used to study the oxidation-reduction behavior of this compound. The piperazine nitrogen atoms can be susceptible to oxidation at a suitable electrode surface. researchgate.net

By applying a varying potential to a working electrode and measuring the resulting current, a voltammogram is obtained, which provides information about the electrochemical properties of the analyte. The peak potential can be used for qualitative identification, while the peak current is proportional to the concentration, allowing for quantification. nih.govnih.gov

The development of a voltammetric method would involve selecting an appropriate working electrode (e.g., glassy carbon, boron-doped diamond), a suitable supporting electrolyte and pH, and optimizing the voltammetric parameters (e.g., scan rate, pulse amplitude). mdpi.com

Table 4: Illustrative Parameters for a Differential Pulse Voltammetry (DPV) Method

ParameterSetting
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Auxiliary Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate (B84403) Buffer (pH 7.0)
Initial Potential 0.0 V
Final Potential +1.2 V
Pulse Amplitude 50 mV
Scan Rate 20 mV/s

This table presents a hypothetical set of parameters for developing a DPV method. The electrochemical behavior of the target compound would need to be experimentally determined.

Potentiometric sensors, including ion-selective electrodes (ISEs), measure the potential difference between a sensing electrode and a reference electrode, which is related to the activity of a specific ion in a solution. nih.gov The development of a potentiometric sensor for this compound would involve the design of a membrane that selectively interacts with the protonated form of the compound.

This could be achieved by incorporating a specific ionophore into a polymeric membrane (e.g., PVC). nih.gov The ionophore would be a molecule designed to form a stable complex with the target analyte. The potential of the ISE would then be logarithmically related to the concentration of the analyte over a certain range.

The development process would focus on synthesizing or selecting a suitable ionophore and optimizing the membrane composition (plasticizer, ionophore concentration) to achieve high selectivity and sensitivity towards this compound. nih.gov The performance of the sensor would be characterized by its linear range, detection limit, response time, and selectivity over potential interfering substances. nih.gov

Capillary Electrophoresis for High-Resolution Separations

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of a wide array of compounds, including piperazine derivatives. Its high efficiency, short analysis times, and low consumption of reagents and samples make it an attractive alternative to more traditional chromatographic methods. In the context of analyzing this compound, CE can offer excellent resolution, particularly when dealing with complex matrices.

The development of a CE method for this compound would involve the optimization of several key parameters. The choice of background electrolyte (BGE) is critical; a buffer system with a pH that ensures the analyte is in a charged state is necessary for electrophoretic mobility. For piperazine derivatives, which are basic, an acidic buffer is often employed. For instance, a phosphate buffer at a pH below the pKa of the piperazine nitrogens would ensure protonation and migration towards the cathode.

To enhance separation selectivity and resolution, especially if chiral separation is required (though not applicable to the achiral this compound), chiral selectors such as cyclodextrins can be added to the BGE. Studies on other piperazine derivatives have successfully utilized sulfated β-cyclodextrin for chiral separations. nih.gov The applied voltage is another crucial parameter, with higher voltages generally leading to faster separations, though this must be balanced against the potential for Joule heating, which can degrade resolution. A typical voltage might be in the range of 20-30 kV. nih.gov

Detection in CE is commonly performed using a diode array detector (DAD), which provides spectral information that can aid in peak identification. For a compound like this compound, which lacks a strong chromophore, indirect UV detection or coupling to a mass spectrometer would be necessary for sensitive detection.

A validation study for a hypothetical CE method for this compound would assess linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. Based on methods developed for similar compounds, one could expect excellent linearity (r² > 0.99) over a relevant concentration range. nih.gov

Table 1: Illustrative Capillary Electrophoresis Method Parameters for this compound Analysis

ParameterCondition
CapillaryFused Silica, 50 µm i.d., 60 cm total length
Background Electrolyte50 mM Phosphate Buffer, pH 2.5
Applied Voltage25 kV
InjectionHydrodynamic, 50 mbar for 5 s
DetectionDiode Array Detector (DAD) at 200 nm
Temperature25 °C

This table is for illustrative purposes and based on typical CE methods for related compounds.

Coupled Techniques for Enhanced Analytical Specificity

To overcome the limitations of single analytical techniques and to achieve the high degree of specificity required for trace analysis, coupling separation methods with powerful detection systems is standard practice.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. For piperazine derivatives, derivatization is often necessary to improve volatility and chromatographic performance. mdpi.com A common approach involves acylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA), to produce a more volatile derivative.

The development of a GC-MS method for this compound would start with the optimization of the gas chromatographic separation. A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is typically suitable for separating a wide range of compounds. The oven temperature program would be optimized to ensure good separation from potential impurities and matrix components.

The mass spectrometer provides highly specific detection. In electron ionization (EI) mode, the molecule is fragmented in a reproducible manner, creating a characteristic mass spectrum that can be used for identification. For quantification, selected ion monitoring (SIM) is often employed, where the instrument is set to detect only specific ions characteristic of the analyte, thereby increasing sensitivity and reducing background noise. A validation study for a GC-MS method for other piperazine designer drugs, such as 1-benzylpiperazine (B3395278) (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), demonstrated limits of detection in the low µg/mL range in complex matrices. scholars.direct

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly versatile and sensitive technique that is well-suited for the analysis of a broad range of compounds, including those that are not amenable to GC analysis. mdpi.com For this compound, reversed-phase liquid chromatography would be the method of choice. A C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acid such as formic acid to improve peak shape and ionization efficiency. nih.gov

The coupling to a mass spectrometer, particularly a tandem mass spectrometer (MS/MS), provides exceptional selectivity and sensitivity. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds. In MS/MS, a specific precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for quantification at very low levels. mdpi.com

Validation of an LC-MS/MS method would involve assessing parameters such as linearity, LOD, LOQ, precision, accuracy, and matrix effects. For similar piperazine derivatives, LC-MS/MS methods have achieved LODs in the sub-ng/mL range. nih.gov

Table 2: Illustrative GC-MS and LC-MS/MS Method Parameters for Trace Analysis

ParameterGC-MSLC-MS/MS
Separation Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)100 mm x 2.1 mm, 1.8 µm particle size (e.g., C18)
Mobile Phase/Carrier Gas HeliumGradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI), Positive Mode
Mass Analyzer QuadrupoleTriple Quadrupole
Detection Mode Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)
Illustrative LOD ~1-5 ng/mL~0.1-1 ng/mL

This table is for illustrative purposes and based on typical methods for related piperazine analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for structural elucidation. While traditionally used for the analysis of pure compounds, its coupling with separation techniques (hyphenated NMR) has opened up new possibilities for the analysis of complex mixtures.

The presence of a fluorine atom in this compound makes ¹⁹F NMR a particularly powerful tool. ¹⁹F NMR offers high sensitivity and a wide chemical shift range, with little to no background interference in most samples. nih.gov

LC-NMR and LC-SPE-NMR:

In an LC-NMR setup, the eluent from the LC column flows directly through a flow cell within the NMR spectrometer. This allows for the acquisition of NMR spectra for each chromatographic peak. For trace analysis, where concentrations may be too low for direct on-flow detection, a solid-phase extraction (SPE) interface can be used (LC-SPE-NMR). In this setup, the chromatographic peaks are trapped on individual SPE cartridges. The solvent is then evaporated, and the analyte is eluted with a deuterated solvent directly into the NMR probe for analysis. This pre-concentration step significantly enhances sensitivity.

For this compound, an LC-SPE-¹⁹F NMR experiment would be highly specific. The ¹⁹F spectrum would provide unambiguous confirmation of the presence of the fluorinated moiety, and the chemical shift and coupling constants could provide structural information about its chemical environment. Furthermore, ¹H NMR and 2D NMR experiments (e.g., COSY, HSQC) on the trapped peak could provide a complete structural confirmation of the molecule and any related impurities or degradation products. This approach is particularly valuable for the definitive identification of unknown compounds in a mixture without the need for reference standards. acs.org

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Fluoro-2-methylpropyl)piperazine?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluorinated alkyl chains can be introduced via alkylation of piperazine using 2-fluoro-2-methylpropyl bromide in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to deprotonate the piperazine nitrogen. Reaction monitoring via TLC (e.g., hexane:ethyl acetate 2:1) and purification via silica gel chromatography (ethyl acetate:hexane gradients) are standard .
  • Key Parameters :
SolventBaseReaction TimeYield
DMFK₂CO₃6–7 hours~80%
DCMNaH12 hours~65%

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Use a combination of 1H^1H/13C^{13}C NMR, LC-MS, and elemental analysis. For fluorinated derivatives, 19F^{19}F-NMR is critical to confirm the presence and position of fluorine atoms. In 1H^1H-NMR, the piperazine protons appear as broad singlets (δ 2.5–3.5 ppm), while the fluorinated methylpropyl group shows splitting patterns due to 3JHF^3J_{H-F} coupling. LC-MS (e.g., m/z 189.1 [M+H]⁺) and HRMS validate molecular weight .

Q. What purification techniques are effective for fluorinated piperazine derivatives?

  • Methodological Answer : Liquid-liquid extraction (e.g., methylene chloride or ethyl acetate) followed by column chromatography on silica gel (ethyl acetate:hexane 1:8) is common. For hygroscopic or polar derivatives, reverse-phase HPLC with acetonitrile/water gradients may improve purity. Recrystallization using ethanol or ether can further enhance crystallinity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound analogs?

  • Methodological Answer : Modify substituents on the piperazine ring (e.g., benzyl, aryl, or alkyl groups) and the fluorinated side chain. Assess biological activity (e.g., receptor binding or enzyme inhibition) using assays like radioligand displacement or fluorescence polarization. For example, replacing the 2-methylpropyl group with a benzyl moiety (as in 1-(2-fluorobenzyl)piperazine) can enhance dopamine transporter affinity .
  • SAR Design Table :
Substituent PositionModificationBiological TargetIC₅₀ (nM)
N1BenzylDopamine Transporter120
C2 (Fluorine)ChlorineSerotonin Receptor450

Q. How can contradictions in biological activity data between studies be resolved?

  • Methodological Answer : Cross-validate assays under standardized conditions (e.g., cell lines, incubation time). For instance, discrepancies in IC₅₀ values for kinase inhibition may arise from variations in ATP concentrations. Use orthogonal methods like SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities. Statistical meta-analysis of published data can identify outliers .

Q. What methodological considerations are critical for molecular docking studies of fluorinated piperazines?

  • Methodological Answer : Use docking software (e.g., AutoDock Vina) with optimized force fields for halogen bonding (fluorine’s σ-hole interaction). Validate poses via MD simulations (200 ns) to assess stability. For example, docking 1-(2-fluorobenzyl)piperazine triazoles into the ATP-binding pocket of kinases showed hydrogen bonding with backbone amides (Glue154) and hydrophobic interactions with Phe330 .
  • Docking Results :
CompoundDocking Score (kcal/mol)Key Interactions
7b (triazole)-9.2H-bond (Glu154), π-π (Phe330)
7c (nitrophenyl)-8.7Halogen bond (Tyr271)

Q. How can substituents on the piperazine ring impact receptor binding selectivity?

  • Methodological Answer : Bulky substituents (e.g., 4-nitrophenyl) increase steric hindrance, reducing off-target binding. Fluorine’s electronegativity enhances hydrogen bonding with residues like Ser192 in serotonin receptors. Competitive binding assays using 3H^3H-ligands (e.g., 3H^3H-WAY-100635 for 5-HT₁A) quantify selectivity ratios. For example, 1-(4-fluorobenzyl)piperazine derivatives show 10-fold selectivity for 5-HT₁A over D₂ receptors .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Fluoro-2-methylpropyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(2-Fluoro-2-methylpropyl)piperazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.